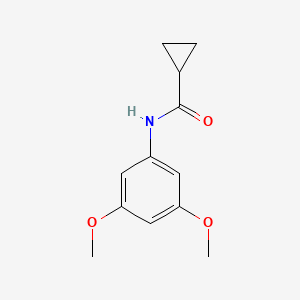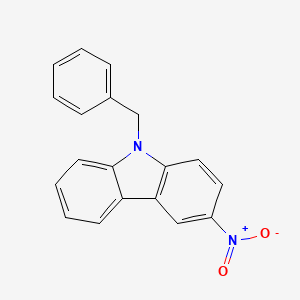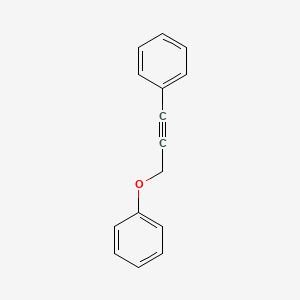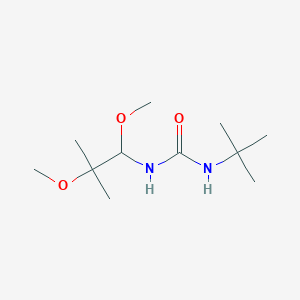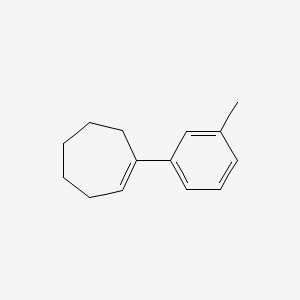
1-(3-Methylphenyl)cycloheptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylphenyl)cycloheptene is an organic compound belonging to the class of cycloalkenes It features a seven-membered ring structure with a methylphenyl group attached to one of the carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)cycloheptene can be synthesized through several methods. One common approach involves the reaction of organocerium reagents with cycloalkanones to provide alkoxides, followed by the addition of MsCl or SOCl2 with DBU to yield aryl-substituted cycloalkenes . Another method includes the regioselective oxidative allylic C(sp3)-H arylation of unactivated terminal and internal olefins with heteroaryl boronic acids catalyzed by Cu2O .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methylphenyl)cycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding cycloheptane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cycloheptene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as bromine (Br2) for electrophilic aromatic substitution or sodium amide (NaNH2) for nucleophilic substitution.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Cycloheptane derivatives.
Substitution: Brominated or aminated derivatives.
Applications De Recherche Scientifique
1-(3-Methylphenyl)cycloheptene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(3-Methylphenyl)cycloheptene involves its interaction with molecular targets through various pathways. The compound can undergo cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic adducts . Additionally, it can participate in electrophilic and nucleophilic substitution reactions, affecting the electronic structure and reactivity of the molecule .
Comparaison Avec Des Composés Similaires
Cycloheptene: A seven-membered ring cycloalkene with similar structural features but without the methylphenyl group.
Cyclohexene: A six-membered ring cycloalkene with different ring strain and reactivity.
Cyclooctene: An eight-membered ring cycloalkene with distinct physical and chemical properties.
Uniqueness: 1-(3-Methylphenyl)cycloheptene is unique due to the presence of the methylphenyl group, which imparts specific electronic and steric effects, influencing its reactivity and potential applications. The compound’s ability to undergo diverse chemical reactions and its utility in various scientific fields highlight its significance compared to other cycloalkenes.
Propriétés
| 93896-82-3 | |
Formule moléculaire |
C14H18 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
1-(3-methylphenyl)cycloheptene |
InChI |
InChI=1S/C14H18/c1-12-7-6-10-14(11-12)13-8-4-2-3-5-9-13/h6-8,10-11H,2-5,9H2,1H3 |
Clé InChI |
MSPDQLVFMLVLFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(4,6-Dioxo-2-sulfanylidenehexahydropyrimidin-5-yl)diazenyl]benzoic acid](/img/no-structure.png)
![N-(4-Bromophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361217.png)
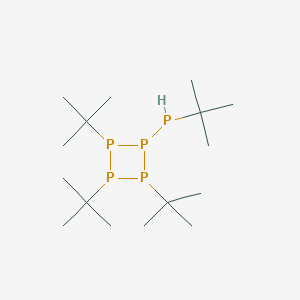
![{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane](/img/structure/B14361235.png)
